molecular formula C21H21N3O3S B2725823 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865180-56-9

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Cat. No.: B2725823
CAS No.: 865180-56-9
M. Wt: 395.48
InChI Key: JLHQWCYVCJXBKS-LNVKXUELSA-N
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Description

Synthesis Analysis

A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .


Molecular Structure Analysis

The molecular structure of ACTBTA consists of a benzothiazole ring attached to an acetamide group and an allyl group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.


Physical and Chemical Properties Analysis

ACTBTA has a molecular weight of 377.46. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not mentioned in the search results.

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties of Zonisamide

Zonisamide is a benzisoxazole derivative utilized for its antiepileptic properties. It blocks the propagation/spread of seizure discharges and suppresses the epileptogenic focus. This compound has demonstrated efficacy in treating partial seizures and various generalised seizure types. The pharmacokinetic studies of zonisamide highlight the complexity of its dosage and therapeutic monitoring, indicating the importance of understanding the chemical properties and biological interactions of similar compounds (D. Peters & E. Sorkin, 1993).

Sulfonamide Derivatives and Their Applications

Sulfonamide derivatives, a class including many clinically used drugs like diuretics and antiepileptics, showcase the versatility of compounds with similar chemical motifs. The review by Carta, Scozzafava, and Supuran (2012) on sulfonamides underscores the ongoing need for novel compounds in this class for diverse therapeutic applications, including as selective antiglaucoma drugs and antitumor agents. This points to the potential utility of related compounds in addressing a wide range of health conditions (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Phenothiazine Derivatives and Biological Activities

Phenothiazines, with their potent antibacterial, anticancer, antiviral, and anti-inflammatory properties, demonstrate the pharmacological potential of chemical structures related to the compound of interest. The structural modifications of phenothiazines have led to compounds with significant biological activities, indicating that careful chemical modifications can yield derivatives with desirable therapeutic effects (K. Pluta, Beata Morak-Młodawska, & M. Jeleń, 2011).

Advanced Oxidation Processes for Environmental Applications

Research on the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental applications of chemical compounds. This review by Qutob et al. (2022) highlights the potential of chemical compounds in treating pollutants, indicating the broader significance of understanding the chemical and physical properties of compounds like "(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide" for environmental protection and remediation (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Future Directions

The future directions for research on ACTBTA are not specified in the search results. Given its interesting structure and the biological activities of similar compounds , it could be a subject of further study in medicinal chemistry and drug discovery.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein tyrosine phosphatase 1b (ptp1b) , which plays a pivotal role as a negative regulator of insulin and leptin signaling .

Mode of Action

Related compounds have been shown to inhibit ptp1b

Biochemical Pathways

Given the potential inhibition of ptp1b , it could be inferred that insulin and leptin signaling pathways might be affected. These pathways play crucial roles in glucose homeostasis and energy balance.

Result of Action

Related compounds have shown good ptp1b inhibitory activity , which could potentially lead to enhanced insulin and leptin signaling.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-12-24-18-10-9-16(22-15(2)25)14-19(18)28-21(24)23-20(26)11-13-27-17-7-5-4-6-8-17/h3-10,14H,1,11-13H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHQWCYVCJXBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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